N-(4-(3-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-(3-Nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a coumarin (4-oxo-4H-chromene) core with a thiazole ring substituted at the 4-position with a 3-nitrophenyl group.
Coumarin derivatives are known for diverse biological activities, including anticoagulant, antimicrobial, and kinase inhibitory effects, while thiazoles are frequently employed in medicinal chemistry for their antibacterial and anti-inflammatory properties. The nitro group on the phenyl ring may enhance electron-withdrawing effects, influencing binding affinity to biological targets or altering solubility.
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O5S/c23-15-9-17(27-16-7-2-1-6-13(15)16)18(24)21-19-20-14(10-28-19)11-4-3-5-12(8-11)22(25)26/h1-10H,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSGXXBOWSOEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several key structural components that contribute to its biological activity:
- Thiazole Ring : Known for its role in various pharmacological properties.
- Nitrophenyl Group : Implicated in enhancing biological interactions.
- Chromene Moiety : Associated with antioxidant and anti-inflammatory activities.
The molecular formula is , with a molecular weight of 344.34 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases .
- Enzyme Inhibition : It selectively inhibits human monoamine oxidase B (hMAO-B), which is relevant in treating neurodegenerative disorders .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the thiazole and chromene rings can significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups such as nitro groups enhances the compound's potency against certain targets .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various thiazole derivatives, including this compound. The results indicated a strong correlation between the presence of the nitrophenyl group and enhanced radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress .
Case Study 2: hMAO-B Inhibition
In vitro assays demonstrated that derivatives featuring the thiazole moiety exhibited selective inhibition of hMAO-B, with IC50 values indicating significant potency. Computational modeling provided insights into binding interactions, highlighting the importance of structural features in achieving selectivity .
Case Study 3: Antitumor Activity
Compounds similar to this compound were tested against various cancer cell lines, revealing promising cytotoxic effects. The SAR analysis indicated that specific substitutions on the phenyl ring could enhance antitumor efficacy .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis. In a study, derivatives of thiazole compounds exhibited significant antimicrobial effects with varying efficacy against different bacterial strains .
Anticancer Activity
Research indicates that N-(4-(3-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide and its derivatives have potential anticancer properties. For instance, a related thiazole compound was tested against human lung adenocarcinoma cells and showed an IC50 value of 23.30 ± 0.35 µM, indicating strong selectivity against cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance anticancer efficacy.
Anti-inflammatory Effects
Thiazole derivatives are known for their anti-inflammatory properties. A study reported that certain thiazole compounds exhibited significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines in various cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .
Biological Research
Enzyme Inhibition Studies
This compound has been utilized as a probe in enzyme inhibition studies. Its ability to inhibit specific enzymes by binding to their active sites has been explored, providing insights into enzyme mechanisms and protein-ligand interactions.
Cell Line Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and U251 (glioblastoma). The findings indicated that modifications to the thiazole moiety could significantly enhance cytotoxicity, making it a candidate for further development as an anticancer agent .
Materials Science
Organic Electronics
The unique structural characteristics of this compound make it suitable for applications in organic electronics. Its potential use in organic photovoltaic devices has been investigated due to its electronic properties and stability under operational conditions.
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Activity Study
- Researchers synthesized several thiazole derivatives and tested their efficacy against MRSA. The results indicated that specific modifications led to enhanced antimicrobial action.
-
Cytotoxicity Assessment
- A group of compounds based on the thiazole structure were evaluated for cytotoxic effects on human cancer cell lines, revealing promising candidates for further development.
-
Enzyme Inhibition Mechanism
- Investigations into the enzyme inhibition capabilities of this compound provided insights into its potential as a therapeutic agent targeting specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Nitrothiophene Carboxamides
Compounds :
- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Key Differences :
- Core Structure : These analogs feature a nitro-substituted thiophene ring instead of the coumarin system in the target compound.
- Substituent Effects :
- The trifluoromethyl and methoxy groups in the first compound increase hydrophobicity and metabolic stability, whereas the difluorophenyl group in the second enhances electronegativity.
- The target compound’s coumarin core may confer fluorescence properties, useful in cellular imaging or tracking drug distribution.
Thiazol-2-yl Hydrazine Hydrobromides
Compound :
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide
Key Differences :
- Functional Groups : This compound replaces the carboxamide linkage with a hydrazine bridge and incorporates a tetrahydroazepine ring.
- Biological Activity: Demonstrates cardioprotective effects superior to Levocarnitine and Mildronate, likely due to the methoxyphenyl group’s antioxidant properties .
Coumarin-Thiazole Hybrids
Compound :
- 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
Key Differences :
- Substituents : A triazole ring and fluorophenethyl group replace the 3-nitrophenyl-thiazole moiety.
Furan-Carboxamide Analogs
Compound :
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Key Differences :
- Core Heterocycle : A furan ring replaces the coumarin system, reducing aromaticity and planarity.
- Physicochemical Properties : Lower molecular weight (371.4 g/mol vs. ~397 g/mol for the target compound) may improve bioavailability but reduce target specificity .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Biological Activity | Purity/Yield |
|---|---|---|---|---|---|
| Target Compound | Coumarin-Thiazole | 3-Nitrophenyl | C19H11N3O5S* | Not specified | N/A |
| N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide | Thiophene-Thiazole | 3-Methoxy-4-(trifluoromethyl)phenyl | C16H10F3N3O4S2 | Antibacterial | 42% |
| N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide | Thiazole-Hydrazine | 4-Methoxyphenyl, Tetrahydroazepine | C17H20BrN5OS | Cardioprotective | High |
| 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide | Coumarin-Triazole | 4-Chlorobenzyl, 4-Fluorophenethyl | C27H20ClFN4O3 | Not specified | N/A |
*Estimated based on structural analysis.
Critical Analysis of Structural Influences
- Nitro Group vs.
- Coumarin vs. Thiophene/Furan Cores : Coumarin’s extended conjugation could enhance interactions with hydrophobic pockets in proteins, whereas thiophene or furan rings offer smaller, more flexible scaffolds .
- Synthetic Challenges : The target compound’s nitro and carboxamide groups may necessitate stringent reaction conditions to avoid side reactions, as seen in the variable purity of nitrothiophene analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
